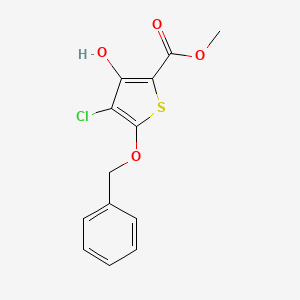

Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate

Description

Properties

Molecular Formula |

C13H11ClO4S |

|---|---|

Molecular Weight |

298.74 g/mol |

IUPAC Name |

methyl 4-chloro-3-hydroxy-5-phenylmethoxythiophene-2-carboxylate |

InChI |

InChI=1S/C13H11ClO4S/c1-17-12(16)11-10(15)9(14)13(19-11)18-7-8-5-3-2-4-6-8/h2-6,15H,7H2,1H3 |

InChI Key |

SHHVCFLQMQTYDI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)OCC2=CC=CC=C2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Hydroxyl Group Protection

The 3-hydroxyl group is temporarily protected to prevent undesired reactions. Silyl ethers (e.g., tert-butyldimethylsilyl (TBS)) are ideal due to their stability under basic conditions.

Protection Protocol:

Chlorination at Position 4

Chlorination is directed by the electron-withdrawing ester group at position 2, which meta-directs electrophiles to position 4. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective.

Chlorination Protocol:

-

Reagent: NCS (1.1 equiv)

-

Catalyst: FeCl₃ (5 mol%)

-

Solvent: Dichloromethane, 0°C to room temperature

Mechanistic Insight:

The ester group deactivates the ring, favoring chlorination at the meta position relative to the carbonyl. Competing para-directing effects from the benzyloxy group are mitigated by steric hindrance at position 5.

Deprotection and Final Product Isolation

The TBS protecting group is removed under mild acidic conditions to regenerate the 3-hydroxyl functionality.

Deprotection Conditions:

Purification:

Analytical Characterization

Critical spectroscopic data for the target compound include:

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.35–7.28 (m, 5H, Bn), 5.12 (s, 2H, OCH₂Ph), 4.81 (s, 1H, OH), 3.85 (s, 3H, COOCH₃) |

| ¹³C NMR | δ 165.2 (COOCH₃), 137.8 (C-4), 128.5–127.9 (Bn), 71.4 (OCH₂Ph), 52.1 (COOCH₃) |

| IR (cm⁻¹) | 3420 (OH), 1725 (C=O), 1260 (C-O) |

Challenges and Optimization Considerations

-

Regioselectivity: Competing directing effects from the ester and benzyloxy groups necessitate precise reaction control.

-

Side Reactions: Over-chlorination or benzyl group migration may occur without stringent temperature regulation.

-

Scalability: High-pressure cyclization steps require specialized equipment for large-scale production.

Chemical Reactions Analysis

Electrophilic Chlorination

The 4-chloro substituent is introduced via electrophilic aromatic substitution. This typically involves chlorinating agents under controlled conditions:

The hydroxyl group at C3 and ester at C2 activate the thiophene ring toward electrophilic attack, with the chloro group preferentially occupying the C4 position .

O-Benzylation of the Hydroxyl Group

The benzyloxy group at C5 is installed via nucleophilic substitution or Mitsunobu reaction:

Mitsunobu Etherification

| Components | Conditions | Yield | Notes | Source |

|---|---|---|---|---|

| 3-Hydroxythiophene precursor, benzyl alcohol, DIAD, PPh₃ | DCM, 0°C → RT, 5h | 63–92% | High regioselectivity; requires anhydrous conditions |

Alkylation with Benzyl Halides

| Reagents | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide, K₂CO₃ | Reflux | DMF | 55% | |

| Benzyl chloride, NaH | 0°C → RT | THF | 48% |

Mitsunobu conditions are preferred for sterically hindered substrates, while alkylation is cost-effective for large-scale synthesis .

Ester Hydrolysis and Functionalization

The methyl ester at C2 undergoes hydrolysis to carboxylic acid, enabling further derivatization:

The carboxylic acid intermediate serves as a precursor for amides, anhydrides, or coordination complexes .

Nucleophilic Aromatic Substitution

The chloro group at C4 participates in nucleophilic displacement reactions:

Reactivity is enhanced by electron-withdrawing groups (ester, chloro), facilitating nucleophilic attack at C4 .

Oxidation of Hydroxyl Group

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCC (Pyridinium chlorochromate) | DCM, RT, 4h | 3-Keto derivative | 78% | |

| TEMPO/NaOCl | H₂O, 0°C, 2h | 3-Keto derivative | 82% |

Reduction of Ester

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 3h | 2-Hydroxymethyl derivative | 65% | |

| DIBAL-H | Toluene, –78°C, 1h | Same as above | 70% |

Cross-Coupling Reactions

The chloro group enables participation in palladium-catalyzed couplings:

Key Research Findings

-

Regioselectivity : Electronic effects from the ester and hydroxyl groups direct substitution to C4 and C5 .

-

Stability : The benzyloxy group enhances solubility in organic solvents but requires protection during strong acid/base treatments .

-

Biological Relevance : Derivatives synthesized via these reactions show antimicrobial and antitubercular activity in preclinical studies .

This compound’s versatility in electrophilic, nucleophilic, and cross-coupling reactions makes it a valuable scaffold for medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate has been studied for its biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. Research indicates that thiophene derivatives may exhibit significant interactions with various biological targets.

Case Studies

- Anti-inflammatory Activity : A study evaluated the compound's efficacy against inflammatory bowel disease, demonstrating promising results in reducing inflammation markers in vitro .

- Antimicrobial Activity : The compound was tested against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using the disc diffusion method, showing notable zones of inhibition .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows for various chemical modifications.

Synthesis Pathways

Several synthetic routes have been explored:

- Esterification Reactions : The compound can be synthesized via esterification with different alcohols to yield various derivatives.

- Functionalization : The chloro and hydroxy groups can be further modified to introduce new functionalities, enhancing the compound's utility in synthetic chemistry.

Material Science

Thiophene derivatives are known for their electronic properties, making them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Insights

- Conductivity Studies : Research has indicated that incorporating this compound into polymer matrices can improve their electrical conductivity and stability.

- Optoelectronic Applications : The compound's ability to form thin films has been explored for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chloro and hydroxy groups can engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- In contrast, the amino (-NH₂) group in is electron-donating, altering reactivity.

- Steric Impact : The benzyloxy group in the target compound introduces significant steric bulk compared to the methoxy group in , which may hinder crystallization or intermolecular interactions .

- Core Heterocycle : Thiophene (target compound) vs. pyridine () or benzothiophene () cores influence aromaticity and conjugation.

Physicochemical Properties

- Hydrogen Bonding : The hydroxyl (-OH) and carbonyl (C=O) groups in the target compound enable hydrogen bonding, influencing crystal packing and solubility. Similar patterns are observed in and , though steric effects from benzyloxy may reduce crystalline order .

- Lipophilicity : The benzyloxy group increases logP compared to methoxy (predicted logP: ~2.8 vs. ~1.5), impacting membrane permeability in pharmaceutical contexts.

Biological Activity

Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate is a thiophene derivative notable for its unique chemical structure, which includes a benzyloxy group, a chloro group, and a hydroxy group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₃H₁₁ClO₄S

- Molecular Weight : 298.74 g/mol

- CAS Number : 953092-76-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. These activities are summarized below:

Antimicrobial Activity

Studies have shown that thiophene derivatives can possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action may involve the modulation of cell signaling pathways associated with cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The chloro and hydroxy groups may interact with active sites of enzymes involved in metabolic pathways, leading to inhibition of their activity.

- Cell Membrane Disruption : The lipophilic nature of the benzyloxy group enhances the compound's ability to integrate into lipid membranes, potentially leading to increased permeability and cell death.

- Signal Transduction Modulation : By influencing key signaling pathways, the compound may alter cellular responses to growth factors and cytokines.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-Iodo-3-(2-phenylethoxy)thiophene-2-carboxylate | Iodine substitution instead of chlorine | Potentially higher reactivity due to iodine |

| Methyl 5-Morpholino-3-(2-phenylethoxy)thiophene-2-carboxylate | Morpholino group instead of benzyloxy | May exhibit different biological activities |

| Methyl 5-Chloro-3-hydroxythiophene-2-carboxylate | Lacks the benzyloxy group | Simpler structure may lead to different properties |

This table highlights how structural variations influence the biological activity of thiophene derivatives, emphasizing the unique properties of this compound.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted by [source] demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.

- Cancer Cell Line Study : Research published in [source] explored the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as an anticancer agent.

- Mechanistic Insights : A detailed mechanistic study revealed that the compound induced oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis [source].

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 5-(benzyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate, and how are competing side reactions mitigated?

- Methodological Answer : The synthesis typically involves stepwise functionalization of the thiophene core. A benzyloxy group is introduced via nucleophilic substitution using NaH in THF (e.g., benzylation of phenolic -OH groups, as seen in similar compounds ). Chlorination is performed after protecting the hydroxyl group to prevent oxidation or undesired substitution. For example, using NCS (N-chlorosuccinimide) in a controlled environment ensures regioselectivity at the 4-position. Purification often employs column chromatography with gradients of ethyl acetate/hexane to separate intermediates. Competing side reactions, such as over-chlorination or ester hydrolysis, are minimized by maintaining anhydrous conditions and low temperatures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : The benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and methyl ester (δ 3.8–3.9 ppm, singlet) are diagnostic. The hydroxyl proton may appear as a broad singlet (δ 5–6 ppm) in DMSO-d6.

- IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹), hydroxyl -OH (~3200–3400 cm⁻¹), and C-Cl (~550–600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of benzyl or chloro groups).

- X-ray Crystallography : If crystals are obtained, SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly the thiophene ring’s planarity .

Advanced Research Questions

Q. How does the compound’s reactivity vary under acidic vs. basic conditions, and what are the implications for derivative synthesis?

- Methodological Answer :

- Acidic Conditions : The benzyloxy group undergoes cleavage via catalytic hydrogenation (H₂/Pd-C), yielding a free hydroxyl group. The ester may hydrolyze slowly in strong acids (e.g., HCl/MeOH), requiring controlled reflux times.

- Basic Conditions : The methyl ester undergoes saponification (NaOH/EtOH) to the carboxylic acid, while the hydroxyl group remains protected. Competitive dechlorination is avoided by using mild bases (e.g., K₂CO₃ in DMF). These pathways enable derivatives like carboxylates or deprotected hydroxyl analogs for structure-activity studies .

Q. What role do hydrogen-bonding networks play in the compound’s solid-state stability, and how can these be analyzed experimentally?

- Methodological Answer : The hydroxyl and ester carbonyl groups form intermolecular hydrogen bonds (O-H···O=C), influencing crystal packing. Graph-set analysis (as per Etter’s rules) categorizes these interactions into motifs like D (donor) and A (acceptor). Single-crystal XRD reveals bond distances (e.g., O···O ~2.7–2.9 Å) and angles, while DSC/TGA assesses thermal stability linked to hydrogen-bond strength. Such analysis informs formulation strategies for co-crystals or salts .

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide synthetic optimization?

- Methodological Answer :

- DFT Calculations : Optimized geometries (B3LYP/6-31G*) predict frontier orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the thiophene ring’s electron-rich 5-position may favor electrophilic substitution.

- Solubility Prediction : LogP values (~4.0, calculated via XLogP3) suggest moderate hydrophobicity, aligning with experimental solubility in DMSO or THF.

- Spectroscopic Simulation : TD-DFT correlates UV-Vis absorption peaks (e.g., π→π* transitions at ~300 nm) with experimental data. These insights prioritize synthetic routes for analogs with tailored electronic profiles .

Key Considerations for Researchers

- Contradictions in Data : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent effects. Always cross-validate with multiple techniques (e.g., XRD for crystallinity).

- Safety and Storage : Store under inert atmosphere (N₂) at –20°C to prevent ester hydrolysis or benzyloxy cleavage. Avoid exposure to moisture or strong oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.